Methyl 4-amino-2-chlorobenzoate

Vue d'ensemble

Description

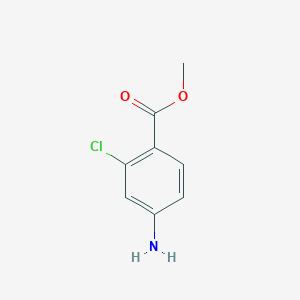

Methyl 4-amino-2-chlorobenzoate is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzoic acid and is characterized by the presence of an amino group at the 4-position and a chlorine atom at the 2-position on the benzene ring, with a methyl ester functional group. This compound is used in various chemical syntheses and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 4-amino-2-chlorobenzoate can be synthesized from 4-amino-2-chlorobenzoic acid. One common method involves the esterification of 4-amino-2-chlorobenzoic acid with methanol in the presence of thionyl chloride. The reaction is typically carried out at 0°C, and the resulting solution is stirred at room temperature for 32 hours. The product is then isolated by removing the solvent and purifying the residue .

Industrial Production Methods

Industrial production methods for this compound generally follow similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-amino-2-chlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can lead to different functionalized derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Methyl 4-amino-2-chlorobenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure, characterized by a chlorine atom at the 2-position and an amino group at the 4-position of the benzoate ring, enhances its reactivity and biological activity.

Anti-inflammatory and Antimicrobial Properties

Research indicates that this compound exhibits potential anti-inflammatory effects and antimicrobial properties. The presence of the amino group facilitates interactions with biological systems, making it a candidate for drug development aimed at treating inflammatory diseases and infections .

Enzyme Interaction Studies

Studies have focused on the binding affinity of this compound with specific enzymes such as glutathione reductase (GR) and glutathione S-transferase (GST). In vitro assays demonstrated that derivatives of this compound could inhibit these enzymes, suggesting its potential role in antioxidant and detoxification processes within biological systems .

Agricultural Applications

The compound has also been investigated for its potential use as a pesticide or herbicide. Its chemical properties allow it to act against specific pests while minimizing harm to beneficial organisms .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- Study on Antioxidant Activity : Research demonstrated that derivatives of this compound showed significant inhibition of GR and GST, indicating their potential therapeutic applications in oxidative stress-related diseases .

- Photopharmacology : Investigations into photopharmacological applications revealed that modifications to the structure of this compound could enhance its efficacy as a light-responsive therapeutic agent .

Mécanisme D'action

The mechanism of action of methyl 4-amino-2-chlorobenzoate involves its interaction with specific molecular targets. For instance, as a precursor to LXR agonists, it influences cholesterol metabolism by binding to and activating liver X receptors. This activation leads to increased expression of genes involved in cholesterol efflux and transport, thereby promoting the removal of cholesterol from cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 4-amino-3-chlorobenzoate: Similar in structure but with the chlorine atom at the 3-position.

Methyl 2-amino-4-chlorobenzoate: Similar in structure but with the amino group at the 2-position and the chlorine atom at the 4-position.

Uniqueness

Methyl 4-amino-2-chlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of selective LXR agonists and other specialized chemical compounds.

Activité Biologique

Methyl 4-amino-2-chlorobenzoate, an organic compound with the molecular formula C₈H₈ClNO₂, has garnered attention in pharmacology due to its diverse biological activities. This article delves into its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzoate structure featuring a chlorine atom at the 2-position and an amino group at the 4-position. This unique arrangement contributes to its reactivity and biological interactions. The compound typically appears as a white crystalline powder and has moderate solubility in organic solvents, making it suitable for various applications in research and industry.

| Property | Value |

|---|---|

| Molecular Weight | 185.61 g/mol |

| Melting Point | 112-114 °C |

| Boiling Point | 334.2 °C (predicted) |

| Density | 1.311 g/cm³ (predicted) |

| Solubility | Soluble in chloroform |

Pharmacological Potential

This compound exhibits notable anti-inflammatory and antimicrobial properties. Its amino group enhances interactions with biological systems, positioning it as a candidate for drug development. Studies indicate that it may inhibit specific enzymes, which is crucial for understanding its therapeutic potential.

- Anti-inflammatory Activity : The compound has been evaluated for its ability to reduce inflammation in various models, suggesting potential use in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies show that this compound possesses antimicrobial activity against certain bacterial strains, indicating possible applications in infection control.

Enzyme Interaction Studies

Recent research has focused on the interaction of this compound with glutathione-related enzymes such as glutathione reductase (GR) and glutathione S-transferase (GST). These enzymes play vital roles in antioxidant defense and detoxification processes.

- In vitro studies demonstrated that derivatives of this compound can inhibit GR and GST, with varying degrees of potency. For instance, one derivative exhibited a Ki value of , indicating strong inhibition compared to other tested compounds .

Structure-Activity Relationship Studies

A comprehensive study on the structure-activity relationship (SAR) of this compound derivatives revealed insights into their binding affinities and biological activities. In silico modeling predicted that certain derivatives have lower binding energies to GR and GST receptors, suggesting enhanced inhibitory effects .

Comparative Analysis with Related Compounds

This compound was compared with other amino-substituted benzoates to assess differences in biological activity:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Chlorine at position 2; amino at position 4 | Versatile reactivity; anti-inflammatory properties |

| Methyl 4-aminobenzoate | No chlorine; amino at position 4 | Commonly used in pharmaceuticals |

| Methyl 3-amino-5-chlorobenzoate | Chlorine at position 5; amino at position 3 | Unique reactivity profile |

This comparison highlights how structural modifications influence biological behavior and therapeutic potential.

Applications

This compound is utilized in various fields:

Propriétés

IUPAC Name |

methyl 4-amino-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHBGNPOIBSIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474261 | |

| Record name | methyl 4-amino-2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46004-37-9 | |

| Record name | methyl 4-amino-2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-Amino-2-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Methyl 4-amino-2-chlorobenzoate interact with Glutathione S-transferase (GST), and what are the potential downstream effects of this interaction?

A1: While the exact mechanism of interaction between this compound and GST is not detailed in the provided research abstract [], in silico studies suggest that this compound exhibits a strong binding affinity for the GST receptor. [] This suggests that this compound may act as a potential inhibitor of GST. Inhibition of GST, a crucial enzyme involved in detoxification processes, could lead to the accumulation of toxic substances within cells and increased susceptibility to oxidative stress.

Q2: Were there any structure-activity relationship (SAR) trends observed for Methyl 4-aminobenzoate derivatives in relation to their inhibitory activity against glutathione-related enzymes?

A2: Yes, the research indicated that the position and type of substituents on the benzene ring of Methyl 4-aminobenzoate significantly influenced the inhibitory activity against both GR and GST enzymes. [] While the abstract doesn't elaborate on specific SAR trends, it highlights that this compound, with a chlorine atom at the ortho position, showed the lowest binding energy to GST in silico. [] This suggests that the presence and position of the chlorine atom might play a role in enhancing the interaction with GST. Further investigation into the SAR would provide a more comprehensive understanding of the structural features crucial for potent and selective inhibition of these enzymes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.